molecular formula C43H67N11O12S2 B549348 Atosiban CAS No. 90779-69-4

Atosiban

Cat. No.: B549348
CAS No.: 90779-69-4
M. Wt: 994.2 g/mol
InChI Key: VWXRQYYUEIYXCZ-KCSYUPCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

RW22164 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Atosiban primarily targets the oxytocin receptor . This receptor plays a crucial role in uterine contractions and the onset of labor. This compound acts as an inhibitor of the hormones oxytocin and vasopressin .

Mode of Action

This compound is a synthetic peptide oxytocin antagonist . It resembles oxytocin but has modifications at the 1, 2, 4, and 8 positions . It acts as an antagonist of Gq coupling, which explains the inhibition of the inositol triphosphate pathway thought to be responsible for the effect on uterine contraction . This compound also acts as an agonist of Gi coupling .

Biochemical Pathways

This compound inhibits the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This results in a reduced release of intracellular, stored calcium from the sarcoplasmic reticulum of myometrial cells and a reduced influx of Ca2+ from the extracellular space through voltage-gated channels . Additionally, this compound suppresses the oxytocin-mediated release of prostaglandins (PGE2) and inflammatory cytokines .

Pharmacokinetics

The pharmacokinetics of this compound involve a rapid initial decrease in plasma concentrations over a few minutes, followed by a slower decrease with a mean second half-life of 156 ± 51 minutes . The total dose given during a full course of this compound therapy should preferably not exceed 330.75 mg .

Result of Action

This compound reduces the frequency of uterine contractions to delay pre-term birth in adult females and induces uterine quiescence . It has been found to act as a biased ligand at oxytocin receptors . In primary human amniocytes, this compound signals via PTX-sensitive Galphai to activate transcription factor NF-kappaB p65, ERK1/2, and p38 which subsequently drives upregulation of the prostaglandin synthesis enzymes, COX-2 and phospho-cPLA2 and excretion of prostaglandins (PGE2) .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in the context of frozen-thawed embryo transfer cycles, the combination use of this compound and growth hormone (GH) has been found to potentially improve pregnancy outcomes . The effects of this compound on pregnancy outcomes should be assessed in clinical trials with larger sample sizes .

Safety and Hazards

Atosiban is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation and avoid breathing vapours, mist, or gas . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Biochemical Analysis

Biochemical Properties

Atosiban plays a significant role in biochemical reactions. It is a competitive antagonist of the oxytocin receptor, which is involved in uterine contractions . It interacts with these receptors and inhibits the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It reduces the frequency of uterine contractions, thereby delaying pre-term birth in adult females . This influence on cell function impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is a synthetic peptide oxytocin antagonist . It resembles oxytocin but has modifications at the 1, 2, 4, and 8 positions . This allows it to bind to oxytocin receptors and inhibit their action, thereby reducing uterine contractions .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its role as an oxytocin antagonist . It interacts with oxytocin receptors, which are part of the G-protein coupled receptor family and are involved in a variety of cellular responses .

Transport and Distribution

This compound is distributed through the extracellular fluid of the mother, and small amounts may cross the placental barrier and reach the fetus .

Subcellular Localization

Given its role as an oxytocin antagonist, it is likely to be found wherever oxytocin receptors are present, including the myometrial cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RW22164 involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of RW22164 follows a similar SPPS method but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

RW22164 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with thiol groups, and substituted peptides with modified side chains .

Comparison with Similar Compounds

RW22164 is unique due to its dual antagonistic action on both vasopressin and oxytocin receptors. Similar compounds include:

RW22164 stands out due to its balanced antagonistic action on both receptors, making it particularly effective as a tocolytic agent .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Atosiban can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methylbenzylamine", "2-chloroacetic acid", "N,N'-carbonyldiimidazole", "N,N-dimethylformamide", "triethylamine", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate", "sodium chloride", "magnesium sulfate", "acetic anhydride", "sodium bicarbonate", "methanol" ], "Reaction": [ "Step 1: 4-methylbenzylamine is reacted with 2-chloroacetic acid in the presence of N,N'-carbonyldiimidazole and N,N-dimethylformamide to form N-[(4-methylphenyl)methyl]glycine.", "Step 2: N-[(4-methylphenyl)methyl]glycine is treated with triethylamine and acetic anhydride to form N-[(4-methylphenyl)methyl]acetamide.", "Step 3: N-[(4-methylphenyl)methyl]acetamide is treated with sodium bicarbonate and then hydrochloric acid to form the hydrochloride salt of Atosiban.", "Step 4: The hydrochloride salt of Atosiban is extracted with ethyl acetate, washed with water, and dried over magnesium sulfate.", "Step 5: The ethyl acetate is removed by evaporation to yield Atosiban as a white solid." ] }

Atosiban is a synthetic peptide oxytocin antagonist. It resembles oxytocin with has modifications at the 1, 2, 4, and 8 positions. The N-terminus of the cysteine residue is deaminated to form 3-mercaptopropanic acid at position 1, at position 2 L-tyrosine is modified to D-tyrosine with an ethoxy group replacing the phenol , threonine replaces glutamine at postion 4, and ornithine replaces leucine at position 8. It binds to membrane bound oxytocin receptors on the myometrium and prevents oxytocin-stimulated increases in inositol triphosphate production. This ultimately prevents release of stored calcium from the sarcoplasmic reticulum and subsequent opening of voltage gated calcium channels. This shutdown of cytosolic calcium increase prevents contractions of the uterine muscle, reducing the frequency of contractions and inducing uterine quiescence. Atosiban has more recently been found to act as a biased ligand at oxytocin receptors. It acts as an antagonist of Gq coupling, explaining the inhibition of the inositol triphosphate pathway thought to be responsible for the effect on uterine contraction, but acts as an agonist of Gi coupling. This agonism produces a pro-inflammatory effect in the human amnion, activating pro-inflammatory signal tranducer NF-κB. It is thought that this reduces atosiban's effectiveness compared to agents which do not produce inflammation as inflammatory mediators are known to play a role in the induction of labour.

CAS No.

90779-69-4

Molecular Formula

C43H67N11O12S2

Molecular Weight

994.2 g/mol

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35?,36-/m0/s1

InChI Key

VWXRQYYUEIYXCZ-KCSYUPCNSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Appearance

Solid powder

Premature labor

boiling_point

1469.0±65.0 °C at 760 mmHg

melting_point

N/A

90779-69-4

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

sequence

3-Mercaptopropionyl-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH2(Disulfide bond)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

source

Synthetic

Synonyms

(Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin
(Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin
1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin
atosiban
ORF 22164
ORF-22164
oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-
oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-
RWJ 22164
RWJ-22164

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atosiban
Reactant of Route 2
Reactant of Route 2
Atosiban
Reactant of Route 3
Atosiban
Reactant of Route 4
Atosiban
Reactant of Route 5
Atosiban
Reactant of Route 6
Atosiban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.